

Off-target effects of GDC-0134 in research models

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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787

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GDC-0134 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **GDC-0134** in research models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of GDC-0134?

GDC-0134 is a potent, selective, and orally active, brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and axon degeneration.[1][3]

Q2: Has **GDC-0134** been tested in humans?

Yes, **GDC-0134** was evaluated in a Phase 1 clinical trial for the treatment of amyotrophic lateral sclerosis (ALS).[1][3] However, the development of the drug was discontinued due to an unacceptable safety profile.[1][3]

Q3: What are the known off-target or adverse effects of GDC-0134 observed in clinical trials?







The most significant adverse events observed in the Phase 1 clinical trial included thrombocytopenia (low platelet count), dysesthesia (abnormal sensations), and optic ischemic neuropathy (damage to the optic nerve due to restricted blood flow).[1][3] These findings led to the discontinuation of the clinical development of **GDC-0134** for ALS.[1][3]

Q4: Is there a publicly available kinase selectivity profile for **GDC-0134**?

While **GDC-0134** is described as a "selective" DLK inhibitor in publications, a comprehensive, quantitative kinase selectivity panel is not publicly available.[1][4] The primary clinical trial publication refers to this data as "Genentech, data on file".[1] Therefore, researchers should exercise caution and consider the possibility of off-target kinase inhibition in their experiments.

Q5: I am observing an increase in neurofilament light chain (NFL) levels in my model after **GDC-0134** treatment. Is this an off-target effect?

The elevation of plasma NFL is likely an on-target effect of DLK inhibition, not an off-target effect.[1][3] Similar increases in NFL were observed in DLK conditional knockout (cKO) mice, suggesting that this is a direct consequence of inhibiting the DLK pathway.[1][3] This is a critical consideration for studies where NFL is used as a biomarker for neurodegeneration.

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected cell toxicity or apoptosis in non-neuronal cells.	Although reported as selective, GDC-0134 may have off-target effects on other kinases that could induce toxicity in certain cell types. The specific off-target profile is not publicly available.	- Perform a dose-response curve to determine the lowest effective concentration for DLK inhibition in your model Use a secondary, structurally distinct DLK inhibitor as a control to confirm that the observed phenotype is due to DLK inhibition If possible, use a DLK knockout or knockdown model as a genetic control.
Changes in platelet count or function in in vivo models.	This may be related to the thrombocytopenia observed in human clinical trials.[1][3] The underlying mechanism is not well-defined but could be an off-target effect.	- Monitor platelet counts in animal models, especially in long-term studies Assess platelet function if relevant to the experimental question.
Neurosensory abnormalities or visual disturbances in animal models.	These observations could be analogous to the dysesthesia and optic ischemic neuropathy seen in humans.[1][3]	- Conduct regular sensory and ophthalmic examinations in animal models during longterm GDC-0134 administration.
Increase in neurofilament light chain (NFL) levels without other signs of neurodegeneration.	This is a known on-target effect of DLK inhibition.[1][3]	- Do not solely rely on NFL as a biomarker of neurodegeneration when using GDC-0134 Correlate NFL levels with other markers of neuronal health and function, such as histology, imaging, and behavioral assessments.

Quantitative Data Summary



The following table summarizes the key adverse events from the Phase 1 clinical trial of **GDC-0134**. A quantitative kinase selectivity profile is not publicly available.

Table 1: Summary of Serious Adverse Events (SAEs) in the Open-Label Extension of the **GDC-0134** Phase 1 Clinical Trial[1][3]

Adverse Event	Grade	Details
Thrombocytopenia	3	A significant decrease in platelet count.
Dysesthesia	3	Abnormal, unpleasant sensations.
Optic Ischemic Neuropathy	4	Severe vision loss due to damage to the optic nerve.

Experimental Protocols

Protocol 1: Assessment of On-Target DLK Inhibition in a Cellular Model

This protocol provides a general method to confirm that **GDC-0134** is engaging its target, DLK, in a cellular context by measuring the phosphorylation of a downstream substrate, c-Jun.

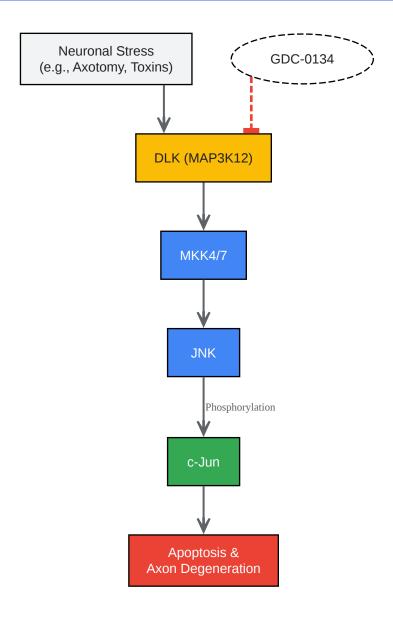
- Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or a suitable neuronal cell line) at an appropriate density.
- Induction of Neuronal Stress: Induce neuronal stress to activate the DLK pathway. This can
 be achieved through various methods, such as treatment with a cytotoxic agent (e.g.,
 vincristine) or by inducing axotomy (e.g., through microfluidic devices or scratching the cell
 monolayer).
- GDC-0134 Treatment: Treat the cells with a dose range of GDC-0134 or a vehicle control for a predetermined amount of time prior to or concurrently with the stressor.
- Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
- Western Blot Analysis:



- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
- Use an appropriate loading control (e.g., GAPDH or β-actin).
- Incubate with secondary antibodies and visualize the bands using a chemiluminescence detection system.
- Data Analysis: Quantify the band intensities and calculate the ratio of phospho-c-Jun to total c-Jun. A dose-dependent decrease in this ratio upon GDC-0134 treatment indicates ontarget DLK inhibition.

Signaling Pathways and Workflows

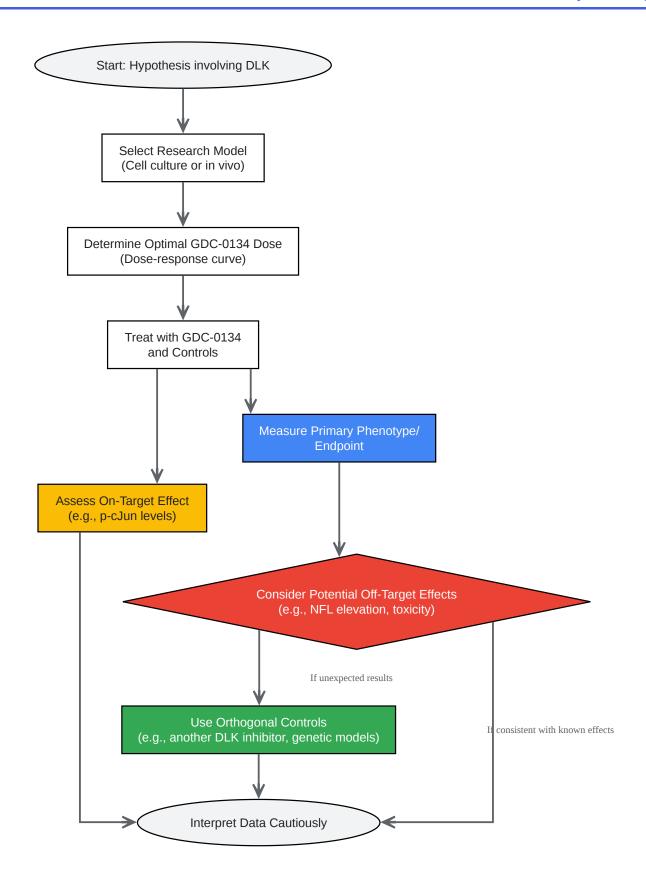




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Caption: The DLK signaling pathway, a target of GDC-0134.





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Caption: A logical workflow for using **GDC-0134** in research.



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References

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